Debio 0932

Vue d'ensemble

Description

Debio 0932 est un inhibiteur oral de deuxième génération de la protéine de choc thermique 90 (Hsp90), une chaperonne moléculaire qui est anormalement exprimée dans les cellules cancéreuses. Ce composé a montré une activité anticancéreuse prometteuse contre une grande variété de types de cancer en raison de sa forte affinité de liaison à la Hsp90 et de sa biodisponibilité orale élevée .

Mécanisme D'action

Target of Action

Debio 0932 primarily targets the Heat Shock Protein 90 (Hsp90), a key molecular chaperone . Hsp90 is abnormally expressed in cancer cells and plays a crucial role in controlling the folding and processing of certain client proteins . These client proteins include multiple oncogenic proteins, such as EGFR, HER2, c-MET, AKT, KIT, FLT3, and VEGFR , which are particularly sensitive to Hsp90 inhibition .

Mode of Action

This compound selectively blocks the ATPase activity of Hsp90 . It competes with ATP in binding to the N-terminal portion of Hsp90, thereby inhibiting the proper folding of oncogenic client proteins . This action leads to the degradation of these client proteins, eliminating their oncogenic activity .

Biochemical Pathways

The inhibition of Hsp90 by this compound affects multiple oncogenic signaling pathways . The degradation of client proteins disrupts these pathways, leading to a decrease in the proliferation of cancer cells . For instance, this compound has been shown to stimulate the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the apoptotic protein Bax and cleavage of Casp-9 in cancer cells .

Pharmacokinetics

This compound exhibits high oral bioavailability . It is rapidly absorbed after oral administration and is quickly converted to the N-mono de-methylated metabolite MET1 . The pharmacokinetics of this compound and this compound-MET1 were assessed through serial PK measurements on days 1-2 and days 29-30 . This compound has shown extended tumor retention, blood-brain-barrier penetration , and promising anti-tumor activity .

Result of Action

This compound exhibits promising anticancer activity against a wide variety of cancer types . It has been shown to induce apoptosis in MCF-7 and MDA-MB-231 cell lines . Moreover, it has anti-invasive potential, as demonstrated by a wound-healing assay in endothelial cells (HUVEC), where this compound decreased the migration of HUVEC cells compared to the control group .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the steady-state PK disposition of this compound in fasting compared to fed state was explored in a subset of patients to evaluate the food effect on PK . .

Analyse Biochimique

Biochemical Properties

Debio 0932 selectively inhibits the ATPase activity of Hsp90, thereby preventing the proper folding of oncogenic client proteins. This inhibition leads to the degradation of these client proteins, which include multiple oncogenic proteins such as epidermal growth factor receptor, human epidermal growth factor receptor-2, c-MET, AKT, KIT, FLT3, and vascular endothelial growth factor receptor . The interaction between this compound and Hsp90 is characterized by a strong binding affinity, with an estimated free energy of binding of -7.24 kcal/mol .

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells . It stimulates the down-regulation of anti-apoptotic protein Bcl-2 and the up-regulation of apoptotic protein Bax, leading to the cleavage of Caspase-9 . Additionally, this compound decreases the migration of endothelial cells, indicating its potential anti-metastatic activity . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the function of Hsp90 and its client proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP binding pocket of Hsp90, thereby inhibiting its ATPase activity . This inhibition prevents the proper folding of oncogenic client proteins, leading to their degradation . The compound also stimulates apoptotic pathways by increasing the mRNA and protein expression ratio of Bax/Bcl-2 and promoting the cleavage of Caspase-9 . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown extended tumor retention and blood-brain barrier penetration . In in vitro studies, this compound exhibited a cytotoxic effect on cancer cells in a time- and dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been evaluated in various studies, indicating its potential for sustained anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a psoriasis xenograft transplantation model, daily oral dosing of this compound resulted in significant clinical alleviation of psoriasis and reduced epidermal thickness . The compound has also shown promising anticancer activity in preclinical models, with extended tumor retention and blood-brain barrier penetration . High doses of this compound may lead to toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the inhibition of Hsp90 ATPase activity . The compound’s N-mono de-methylated metabolite, this compound-MET1, retains 5-25% of the pharmacological activity of this compound in vitro . The metabolic pathways of this compound also involve interactions with enzymes and cofactors that regulate the stability and function of oncogenic client proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has shown extended tumor retention and blood-brain barrier penetration, indicating its ability to accumulate in target tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Hsp90 and its client proteins . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications . This compound’s ability to inhibit Hsp90 ATPase activity and induce apoptosis is dependent on its subcellular localization and interactions with oncogenic client proteins .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour Debio 0932 impliquent la dissolution du composé dans du diméthylsulfoxyde (DMSO) et sa dilution avec un milieu DMEM. Les cellules sont ensuite exposées à this compound dans une large plage de concentrations (100 à 1,56 µM) pendant 48 heures . Les méthodes de production industrielle pour this compound ne sont pas explicitement détaillées dans la littérature disponible.

Analyse Des Réactions Chimiques

Debio 0932 subit plusieurs types de réactions chimiques, notamment :

Substitution : This compound se lie sélectivement à la poche de liaison à l'ATP de la Hsp90 avec une énergie libre de liaison estimée à -7,24 kcal/mol.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) et le milieu DMEM. Les principaux produits formés à partir de ces réactions sont des protéines apoptotiques telles que Bax et Casp-9 clivé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Biologie : Le composé est utilisé pour étudier les mécanismes moléculaires de l'apoptose dans les cellules cancéreuses.

Médecine : This compound a montré une activité anticancéreuse prometteuse contre divers types de cancer, notamment le cancer du sein et le cancer de la prostate

Industrie : Le composé est utilisé dans le développement de nouvelles thérapies anticancéreuses et de traitements combinés.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité ATPase de la Hsp90, ce qui conduit à la dégradation des protéines clientes qui sont essentielles à la survie des cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la régulation négative de la protéine anti-apoptotique Bcl-2, la régulation positive de la protéine apoptotique Bax et le clivage de Casp-9 .

Applications De Recherche Scientifique

Debio 0932 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: This compound is used to study the inhibition of Hsp90, a key chaperone in cancer cells.

Biology: The compound is used to investigate the molecular mechanisms of apoptosis in cancer cells.

Medicine: This compound has shown promising anticancer activity against various cancer types, including breast cancer and prostate cancer

Industry: The compound is used in the development of new cancer therapies and combination treatments.

Comparaison Avec Des Composés Similaires

Debio 0932 est unique par rapport aux autres inhibiteurs de la Hsp90 en raison de sa forte affinité de liaison à la Hsp90 et de sa biodisponibilité orale élevée . Des composés similaires comprennent :

Ganetespib : Un autre inhibiteur de la Hsp90 avec un profil d'affinité de liaison et de biodisponibilité différent.

17-AAG (17-allylamino-17-démethoxygeldanamycin) : Un inhibiteur de la Hsp90 de première génération avec un mécanisme d'action et un profil de toxicité différents.

This compound se distingue par sa rétention tumorale prolongée, sa pénétration de la barrière hémato-encéphalique et son activité antitumorale prometteuse en monothérapie et en association avec d'autres médicaments .

Activité Biologique

Debio 0932, also known as CUDC-305, is a second-generation oral inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a pivotal role in the proper folding and stabilization of numerous client proteins, many of which are involved in cancer progression. The inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology due to its ability to destabilize multiple oncogenic signaling pathways. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications beyond oncology.

This compound exerts its effects primarily through the inhibition of Hsp90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The compound has demonstrated a strong binding affinity for the ATP-binding pocket of Hsp90, with an estimated free energy of binding of -7.24 kcal/mol . This binding disrupts the chaperone function of Hsp90, resulting in the following:

- Decreased stability of oncogenic proteins.

- Induction of apoptosis in cancer cells by modulating apoptotic pathways.

- Inhibition of cell migration and invasion, which are critical for metastasis.

Table 1: Biological Activity Summary of this compound

| Activity | Description |

|---|---|

| Target | Heat Shock Protein 90 (Hsp90) |

| Binding Affinity | Estimated free energy: -7.24 kcal/mol |

| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax) and downregulation of Bcl-2 |

| Cytotoxicity | Effective against MCF-7 and MDA-MB-231 breast cancer cell lines |

| Anti-invasive Potential | Reduced migration in endothelial cells (HUVEC) |

Anticancer Efficacy

This compound has shown promising anticancer activity across various models:

- Breast Cancer Models : In studies involving MCF-7 and MDA-MB-231 cell lines, this compound demonstrated significant cytotoxic effects in a dose-dependent manner. The compound induced apoptosis as evidenced by increased Bax expression and decreased Bcl-2 levels, alongside the cleavage of Caspase-9 .

- Brain Metastases : A study highlighted this compound's ability to penetrate the blood-brain barrier (BBB) effectively, showing therapeutic concentrations in brain tissue. It was shown to reduce the viability of brain metastases from lung and breast cancer models in ex vivo assays .

- Psoriasis Treatment : Interestingly, this compound was also evaluated for its potential in treating psoriasis. In a preclinical model using human psoriasis xenografts, this compound significantly alleviated symptoms and reduced epidermal thickness after three weeks of treatment .

Table 2: Summary of Preclinical Findings

| Study Focus | Findings |

|---|---|

| Breast Cancer (MCF-7) | Induced apoptosis; altered expression of apoptotic markers |

| Brain Metastases | Effective at therapeutic concentrations; reduced tumor viability |

| Psoriasis Model | Significant clinical improvement; reduced epidermal thickness |

Clinical Trials

This compound is currently undergoing various phases of clinical trials targeting different cancers:

- Phase I Trials : Investigating its safety and efficacy in combination with everolimus for renal cell carcinoma (RCC) . Early reports indicate that this compound is well-tolerated with promising signs of efficacy.

Case Study: Combination Therapy with Everolimus

In a recent trial combining this compound with everolimus, patients previously treated with VEGF inhibitors were enrolled. The goal was to assess whether this combination could enhance therapeutic outcomes for advanced RCC patients. Initial results suggest improved tolerability and potential efficacy compared to historical controls .

Propriétés

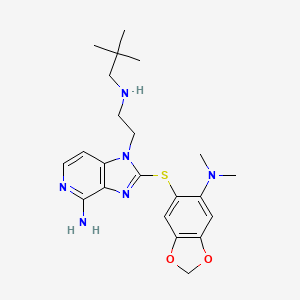

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.